5-methyl-N-phenylpyrimidin-2-amine
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Overview
Description
5-methyl-N-phenylpyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds This particular compound has a methyl group at the 5-position and a phenyl group attached to the nitrogen at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Methyl Group: The methyl group can be introduced at the 5-position through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Group: The phenyl group can be attached to the nitrogen at the 2-position through nucleophilic substitution reactions using aniline or other phenyl-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding pyrimidine-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aniline, phenylhydrazine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2-carboxylic acids, while substitution reactions can produce various phenyl-substituted pyrimidines.
Scientific Research Applications
5-methyl-N-phenylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of pyrimidine derivatives and their effects on cellular processes.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A basic pyrimidine derivative with similar biological activities.
N-phenylpyrimidin-2-amine: Lacks the methyl group at the 5-position but shares similar structural features.
5-methylpyrimidin-2-amine: Lacks the phenyl group at the nitrogen but has the methyl group at the 5-position.
Uniqueness
5-methyl-N-phenylpyrimidin-2-amine is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and specificity. The combination of these substituents allows for more diverse interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H11N3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-9-7-12-11(13-8-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14) |
InChI Key |
LIMUEVZERZHXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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